molecular formula C13H15Cl2N3O4S B11001702 N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B11001702
M. Wt: 380.2 g/mol
InChI Key: FXBWWYJDTZTGLQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxidotetrahydrothiophenyl group, in particular, contributes to its stability and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H15Cl2N3O4S

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C13H15Cl2N3O4S/c14-10-2-1-8(5-11(10)15)17-12(19)6-16-13(20)18-9-3-4-23(21,22)7-9/h1-2,5,9H,3-4,6-7H2,(H,17,19)(H2,16,18,20)

InChI Key

FXBWWYJDTZTGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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